molecular formula C9H7N3O3 B1348751 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 22815-99-2

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B1348751
CAS No.: 22815-99-2
M. Wt: 205.17 g/mol
InChI Key: GYXVCRNXNQDIMC-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family It is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom

Scientific Research Applications

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 4-nitrobenzohydrazide with acetic anhydride can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Reduction: Formation of 2-Methyl-5-(4-aminophenyl)-1,3,4-oxadiazole.

    Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its application:

    Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific molecular pathways.

    Electronic Applications: In OLEDs, it functions as an electron transport material, facilitating the movement of electrons within the device.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(4-aminophenyl)-1,3,4-oxadiazole
  • 2-Methyl-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-Methyl-5-(4-bromophenyl)-1,3,4-oxadiazole

Uniqueness

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials for electronic devices.

Properties

IUPAC Name

2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6-10-11-9(15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXVCRNXNQDIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337239
Record name 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22815-99-2
Record name 2-Methyl-5-(nitrophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22815-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-5-(4-NITRO-PHENYL)-(1,3,4)OXADIAZOLE
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Synthesis routes and methods I

Procedure details

A solution of 4-nitro-benzoic acid N′-acetyl-hydrazide (200 mg, 8.9 mmol) in distilled POCl3 (4 mL) was refluxed at 110° C. under nitrogen for 6 hours. The reaction mixture was concentrated and the residue was quenched with 10% NaOH solution. The resulting precipitate was collected by filtration to afford 160 mg (89%) of 2-Methyl-5-(4-nitro-phenyl)-[1,3,4]oxadiazole. 1H NMR: (CDCl3): δ 8.38 (d, 2H), 8.24 (d, 2H), 2.7 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Nitro-benzoic acid hydrazide (1.0 g, 5.6 mmol) was heated to reflux in trimethyl orthoacetate for 4 days. After cooling to RT, the mixture was triturated with hexanes and the title compound collected by filtration (0.93 g). MS (ESI+) for m/z 206 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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